2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide is a complex organic compound with a unique structure that includes multiple amino groups, a dimethylaminoethyl group, and a methoxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the oxan-2-yl group, followed by the introduction of the dimethylaminoethyl group. The final steps involve the addition of amino groups and the formation of the methoxycyclohexyl structure. Common reagents used in these reactions include dimethylamine, methoxycyclohexane, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-substituted cyclohexyl derivatives and oxan-2-yl compounds. Examples include:
- 2-amino-3-bromopyridine
- 2-amino-5-methylpyridine
- 4-amino-3-methylphenol
Uniqueness
What sets 2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of multiple amino groups and the dimethylaminoethyl moiety enhance its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
71657-35-7 |
---|---|
Molecular Formula |
C19H39N5O6 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C19H39N5O6/c1-9(23(2)3)11-7-6-10(21)19(29-11)30-17-13(22)15(26)18(28-5)14(16(17)27)24(4)12(25)8-20/h9-11,13-19,26-27H,6-8,20-22H2,1-5H3 |
InChI Key |
CQGWXBWZFQVNEW-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N(C)C |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N(C)C |
Synonyms |
6'-di-N-methylfortimicin A 6'-DN-MFA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.